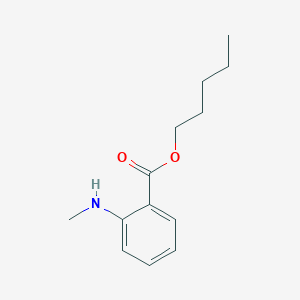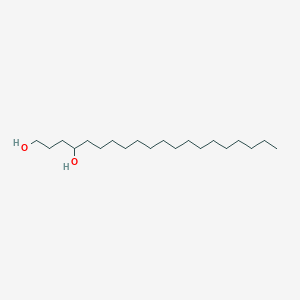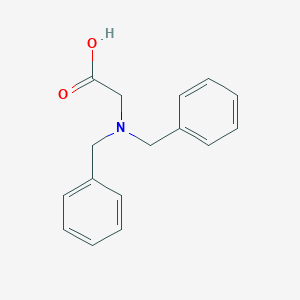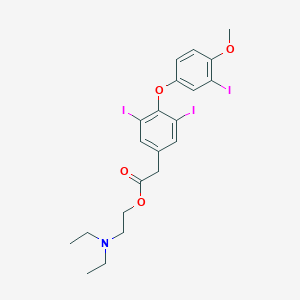
D-Gulose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-arabinose, is a monosaccharide that is commonly found in nature. It is a sugar that is widely used in the food industry as a sweetener and a flavor enhancer. D-arabinose has also been found to have potential therapeutic applications in various fields, including cancer research and diabetes treatment.
Aplicaciones Científicas De Investigación
Antioxidant Properties
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, through its molecular combinations with antioxidants like ascorbic acid and alpha-tocopherol, has been found to exhibit significant antioxidant effects. This compound, particularly its isomers, showed potent antioxidant activity, exceeding that of synthetic alpha-tocopherol analogue and natural alpha-tocopherol or ascorbic acid when used alone or in combination. These findings suggest potential therapeutic applications in conditions involving free radical damage (Manfredini et al., 2000).
Solubility in Ethanol-Water Solutions
The solubilities of various saccharides, including (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, in ethanol-water mixtures have been studied, providing essential data for understanding its behavior in different solvent systems. This research is crucial for applications in the chemical and pharmaceutical industries (Gong et al., 2012).
Synthesis and Binding Affinity
Studies have been conducted on the synthesis and binding affinity of derivatives of this compound for applications in estrogen receptor research. This includes analysis of its variants, like hexestrol and norhexestrol derivatives, and their effects on uterine estrogen receptors (Landvatter & Katzenellenbogen, 1982).
Role in Synthesis of Hemiacetal Polypropionate
The compound has been used in the stereocontrolled synthesis of hemiacetal polypropionate, highlighting its role in the development of complex organic molecules. This research contributes to the field of synthetic chemistry, particularly in the synthesis of natural products (Lister & Perkins, 2004).
Chiral Synthesis Applications
Its variants have been explored in the chiral synthesis of specific alcohol compounds, demonstrating its utility in producing optically active substances. This is particularly relevant in the synthesis of compounds with potential pharmaceutical applications (Fronza et al., 1988).
Protective Effects in Stress Disorders
Research on derivatives of this compound has shown significant effects in alleviating stress-induced behaviors in animal models, suggesting potential applications in the treatment of stress-related disorders (Huang et al., 2013).
Propiedades
Número CAS |
19163-87-2 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |
Clave InChI |
WQZGKKKJIJFFOK-CBPJZXOFSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Otros números CAS |
19163-87-2 |
Sinónimos |
gulose gulose, (D)-isomer gulose, (L)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)









